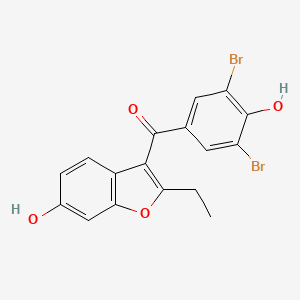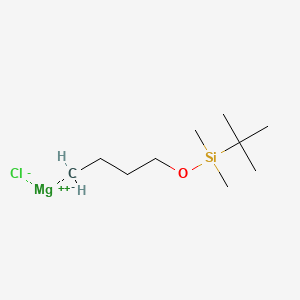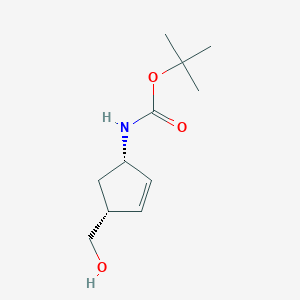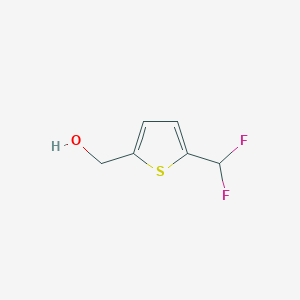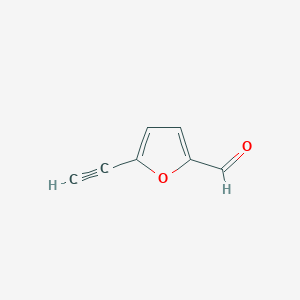
5-Ethynylfuran-2-carbaldehyde
Descripción general
Descripción
5-Ethynylfuran-2-carbaldehyde is an organic compound with the molecular formula C7H4O2 and a molecular weight of 120.11 g/mol It is a derivative of furan, a heterocyclic aromatic compound, and features an ethynyl group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Ethynylfuran-2-carbaldehyde involves the reaction of 5-((trimethylsilyl)ethynyl)furan-2-carbaldehyde with potassium carbonate in methanol. The reaction is carried out under stirring for 2 hours, followed by rotary evaporation to dryness. The mixture is then extracted with ethyl acetate and water, and the organic phase is dried over anhydrous sodium sulfate. This process yields a yellow solid with a high yield of 98% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes this method suitable for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynylfuran-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like organolithium compounds and Grignard reagents can be used for nucleophilic addition reactions.
Major Products Formed
Oxidation: 5-Ethynylfuran-2-carboxylic acid.
Reduction: 5-Ethynylfuran-2-methanol.
Substitution: Various substituted furan derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Ethynylfuran-2-carbaldehyde has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Research: It is used as a probe in biochemical studies to investigate enzyme mechanisms and interactions.
Mecanismo De Acción
The mechanism of action of 5-Ethynylfuran-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes and other biomolecules through its aldehyde and ethynyl functional groups, leading to the formation of covalent adducts or other modifications.
Comparación Con Compuestos Similares
Similar Compounds
Furfural: An aldehyde derivative of furan, commonly used in the production of resins and as a solvent.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical for the production of bio-based materials.
2,5-Furandicarboxylic Acid: A dicarboxylic acid derivative of furan, used in the production of bio-based polymers.
Uniqueness
5-Ethynylfuran-2-carbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other furan derivatives. This makes it a valuable intermediate in organic synthesis and materials science, offering opportunities for the development of novel compounds and materials.
Propiedades
IUPAC Name |
5-ethynylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2/c1-2-6-3-4-7(5-8)9-6/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKRAHZOHLVTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


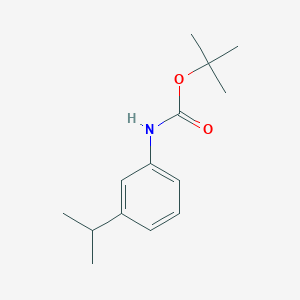
![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)

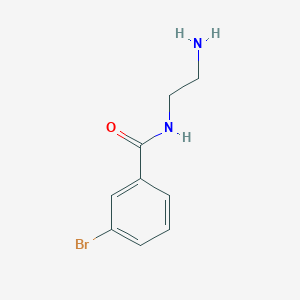
![Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)
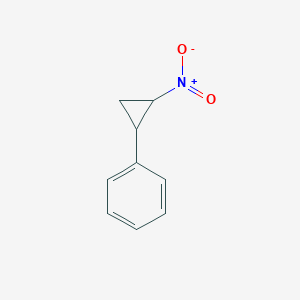
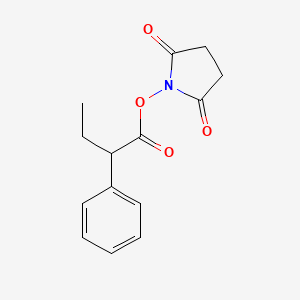
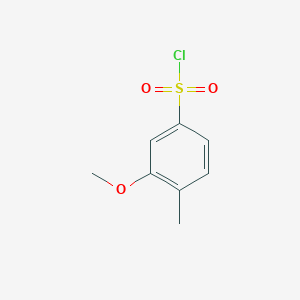
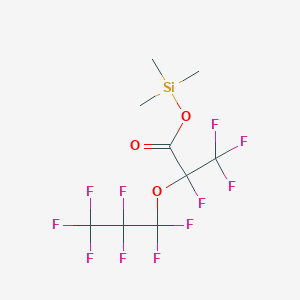
![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)
